molecular formula C8H5ClN2OS B1446318 N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride CAS No. 1956426-73-5

N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride

Cat. No. B1446318
M. Wt: 212.66 g/mol
InChI Key: FDBBMGSJHVPJBB-FLIBITNWSA-N
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Description

N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride (NHBTC) is an organic compound with a wide range of applications in scientific research. It is an important reagent for the synthesis of various compounds and has been used in biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride is involved in various synthesis and chemical reactions. One notable study describes the synthesis and biological evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives, indicating the compound's potential in the creation of new heterocyclic systems with possible antimicrobial and anticancer properties. The study involved synthesizing new thiazole derivatives and testing them for antimicrobial and anticancer activities, demonstrating promising results against various cell lines and microorganisms (Al-Mutabagani et al., 2021).

Another study focuses on the interaction of 1,4-diketones with thiazyl chloride (NSCl), indicating the relevance of N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride in reactions involving the formation of dibenzoyl-ethane, -ethene, and -ethyne, leading to various products, including 3,4-dibenzoyl1,2,5-thiadiazole. This study showcases the compound's importance in the synthesis of complex organic molecules (Laaman et al., 2002).

Antiviral and Antibacterial Activities

N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride is also highlighted for its antiviral and antibacterial potential. A study presents the synthesis and biological activity of N-substituted-3-chloro-2-azetidinones, which includes the reaction of 2-aminobenzothiazole-6-carboxylic acid with chloroacetyl chloride, yielding a series of compounds tested for their antibacterial and antifungal activities. The results showed good to moderate activity against various microorganisms, indicating the compound's potential in the development of new antibacterial and antifungal agents (Chavan & Pai, 2007).

Catalytic Applications

The compound is also implicated in catalytic applications. A study on the amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems showcases the compound's potential in facilitating complex chemical reactions. This research demonstrates the efficacy of nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions, indicating the role of N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride in enhancing catalytic efficiency (Grasa et al., 2001).

properties

IUPAC Name

(6Z)-N-hydroxy-1,3-benzothiazole-6-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-8(11-12)5-1-2-6-7(3-5)13-4-10-6/h1-4,12H/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBBMGSJHVPJBB-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=NO)Cl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1/C(=N/O)/Cl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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